

Biophysical Properties of Cys(Npys)-(Arg)9: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Cys(Npys)-(Arg)9

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Introduction

Cys(Npys)-(Arg)9 is a chemically modified cell-penetrating peptide (CPP) designed for the efficient intracellular delivery of various cargo molecules. It is composed of a poly-arginine backbone of nine D-arginine residues, which is responsible for its cell-penetrating properties, and an N-terminally activated cysteine residue, Cys(Npys). The 3-nitro-2-pyridinesulfonyl (Npys) group on the cysteine enables a selective reaction with a free thiol group on a cargo molecule, forming a disulfide bond. This conjugation strategy allows for the covalent attachment of therapeutics or probes for targeted intracellular delivery.^{[1][2][3][4][5]} This guide provides a comprehensive overview of the known biophysical properties of the nona-arginine (R9) core of this peptide, outlines key experimental protocols for its characterization, and presents visual workflows for understanding its mechanism of action.

Note: Specific quantitative biophysical data for the **Cys(Npys)-(Arg)9** variant is limited in publicly available literature. The data and protocols presented here are primarily based on studies of the closely related nona-arginine (R9) peptide. The Cys(Npys) modification may influence these properties.

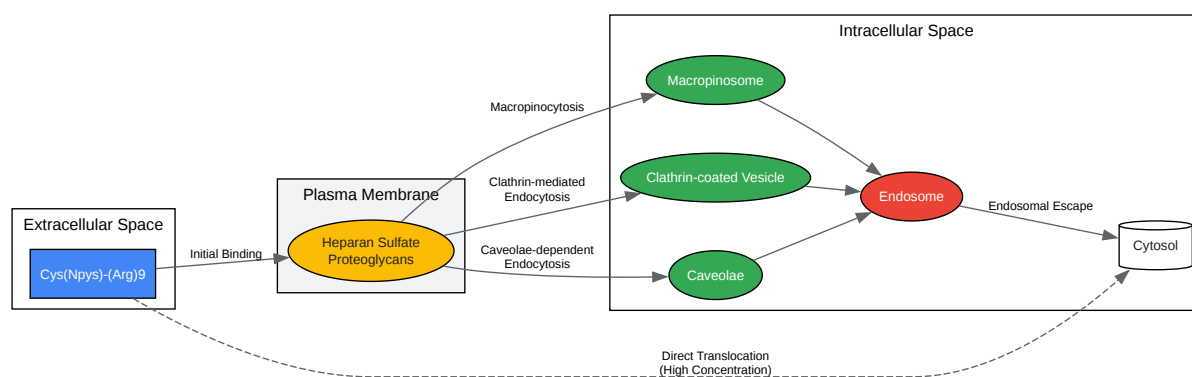
Data Presentation: Biophysical Properties of Nona-arginine (R9)

While precise quantitative data for **Cys(Npys)-(Arg)9** is not readily available in the literature, the following table summarizes the key biophysical properties of the core nona-arginine (R9) peptide based on numerous studies of oligoarginine CPPs. These values can be considered indicative for **Cys(Npys)-(Arg)9** and serve as a baseline for its characterization.

Biophysical Property	Typical Value/Characteristic	Key References
Cellular Uptake Efficiency	High, concentration and cell-type dependent. Generally more efficient than shorter oligoarginines.[6]	[6][7]
Primary Uptake Mechanism	Endocytosis (macropinocytosis, clathrin-mediated, and caveolae-dependent).[7][8]	[7][8]
Secondary Uptake Mechanism	Direct translocation, more prevalent at higher concentrations ($\geq 10\text{-}20\text{ }\mu\text{M}$).[7]	[7]
Cytotoxicity	Generally low at concentrations effective for cargo delivery. Cytotoxicity observed at higher concentrations ($>1\text{ nmol}$ for microspore cells).[2]	[2]
Serum Stability	D-arginine isoforms (as in Cys(Npys)-(D-Arg)9) exhibit high resistance to proteases and thus have a longer half-life in serum compared to L-arginine counterparts.	[7]
Solubility	Soluble in water. For higher concentrations, organic solvents like acetonitrile or DMSO may be required.[4][9]	[4][9]

Mechanism of Cellular Uptake

The cellular uptake of nona-arginine peptides is a multi-faceted process, primarily driven by endocytosis.[7][8] At lower concentrations, the peptide interacts with negatively charged heparan sulfate proteoglycans on the cell surface, which triggers its internalization through various endocytic pathways.[8] At higher concentrations, direct translocation across the plasma membrane has been observed.[7]



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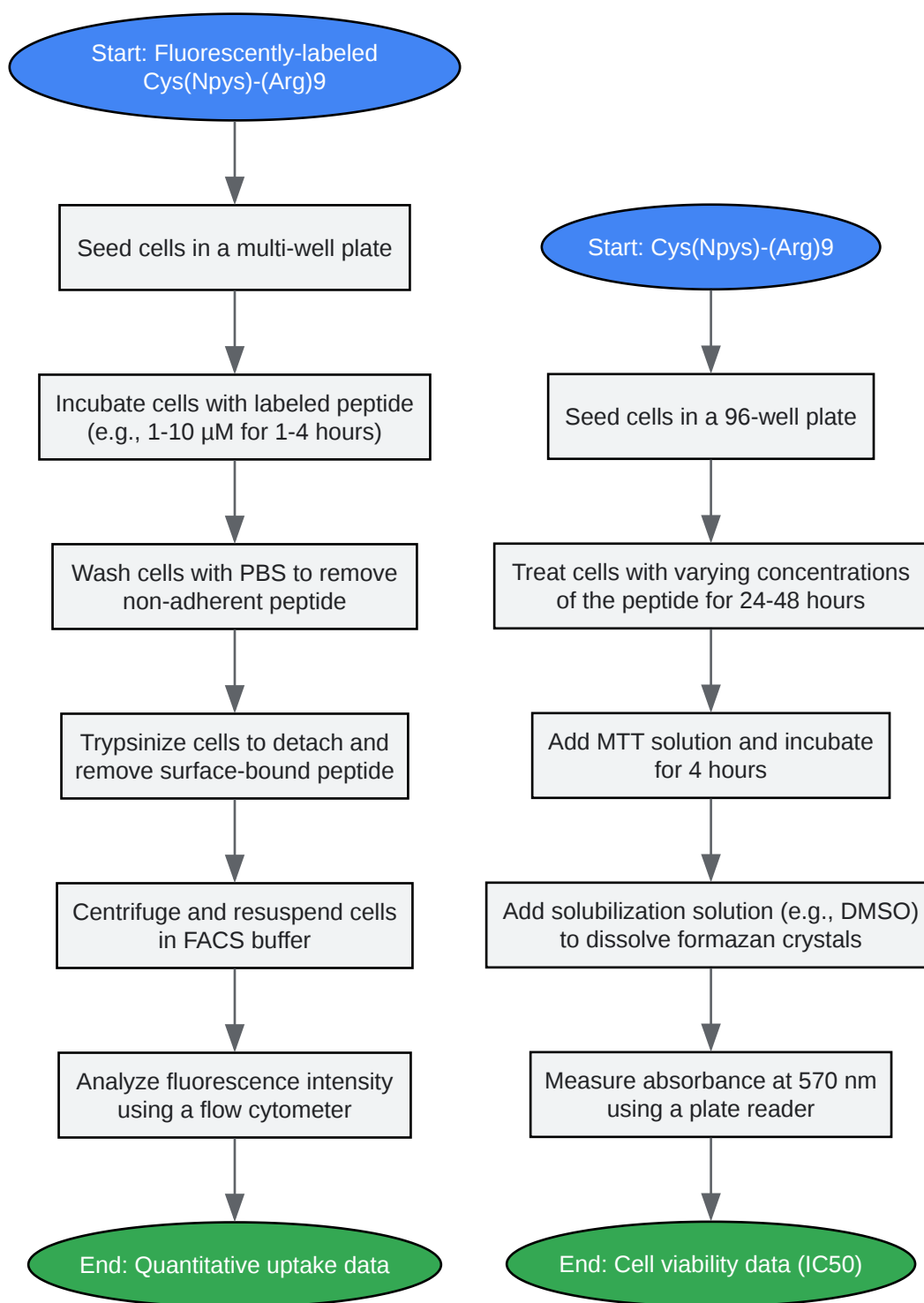
Cellular uptake pathways of nona-arginine peptides.

Experimental Protocols

Detailed below are representative protocols for the biophysical characterization of **Cys(Npys)-(Arg)9**. These are generalized methods and may require optimization for specific cell types and experimental conditions.

Quantification of Cellular Uptake by Flow Cytometry

This protocol allows for the quantitative analysis of peptide internalization into a cell population.



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